

Dihydrocaffeic acid CAS number and molecular weight

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An In-depth Technical Guide to Dihydrocaffeic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a key metabolite of caffeic and chlorogenic acids, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries. Possessing a catechol structure, DHCA exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the physicochemical properties of **dihydrocaffeic acid**, detailed experimental protocols for evaluating its biological activities, and an exploration of the key signaling pathways it modulates.

Physicochemical Properties

Dihydrocaffeic acid, also known as 3,4-dihydroxyhydrocinnamic acid, is a well-characterized phenolic acid. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	1078-61-1	[1][2][3]
Molecular Formula	C9H10O4	[1][2][3]
Molecular Weight	182.17 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	
Melting Point	138-141 °C	_
Solubility	Soluble in water, ethanol, and methanol	_

Biological Activities and Experimental Protocols

Dihydrocaffeic acid has been demonstrated to possess a range of biological activities. This section details the experimental protocols used to characterize these effects.

Antioxidant Activity

The antioxidant capacity of **dihydrocaffeic acid** is a key attribute contributing to its protective effects. Standard in vitro assays are employed to quantify its radical scavenging abilities.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol. Protect the solution from light.
 - Prepare a stock solution of **Dihydrocaffeic Acid** in methanol. Serially dilute to obtain a range of concentrations (e.g., 1-100 μg/mL).
 - Ascorbic acid or Trolox can be used as a positive control.



Assay Procedure:

- In a 96-well microplate, add 100 μL of the Dihydrocaffeic Acid solution (or standard/blank) to each well.
- Add 100 μL of the 0.1 mM DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
 - The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[4][5][6]

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

- Reagent Preparation:
 - Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
 - Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.



- Prepare a stock solution of **Dihydrocaffeic Acid** in ethanol and serially dilute.
- · Assay Procedure:
 - Add 10 μL of the **Dihydrocaffeic Acid** solution to 1 mL of the diluted ABTS•+ solution.
 - Incubate at room temperature for 6 minutes.
- Measurement:
 - Measure the absorbance at 734 nm.
- Calculation:
 - The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.[7][8]

Anti-inflammatory Activity

Dihydrocaffeic acid exhibits anti-inflammatory effects by modulating the production of inflammatory mediators.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture:
 - Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
 - Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment:



- Pre-treat the cells with various concentrations of **Dihydrocaffeic Acid** for 1-2 hours.
- Stimulate the cells with 1 μg/mL of LPS for 24 hours.
- Nitrite Measurement (Griess Assay):
 - Collect 100 μL of the cell culture supernatant.
 - Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
 - Incubate at room temperature for 10 minutes.
- Measurement:
 - Measure the absorbance at 540 nm.
 - A standard curve using sodium nitrite is used to quantify the nitrite concentration.[9][10]
 [11]

Neuroprotective Effects

Dihydrocaffeic acid has shown promise in protecting against neuronal damage in models of cerebral ischemia.

This in vivo model mimics ischemic stroke to evaluate the neuroprotective potential of test compounds.

- Animal Model:
 - Male Sprague-Dawley rats (250-300g) are used.
 - Anesthetize the rats (e.g., with isoflurane).
- Surgical Procedure:



- Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.
- After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
- Treatment:
 - Administer Dihydrocaffeic Acid (e.g., 3, 10, or 30 mg/kg, intraperitoneally) at the onset of ischemia and/or during reperfusion.
- Assessment of Neurological Deficits:
 - Evaluate motor and sensory function using a neurological deficit scoring system at 24 hours post-ischemia.
- Infarct Volume Measurement:
 - At the end of the experiment, euthanize the animals and remove the brains.
 - Slice the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
 - Quantify the infarct volume using image analysis software.[1][2][3]

Signaling Pathway Modulation

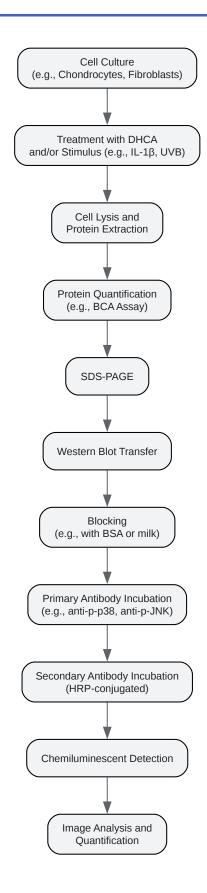
The biological effects of **Dihydrocaffeic Acid** are mediated through its interaction with key intracellular signaling pathways, primarily the MAPK and NF-kB pathways.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. **Dihydrocaffeic acid** has been shown to modulate the phosphorylation of key MAPK members, such as p38 and JNK.

Experimental Workflow for MAPK Activation Analysis:





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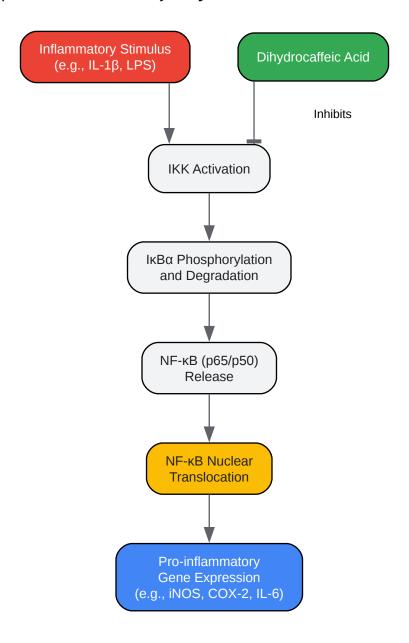
Caption: Western Blot workflow for analyzing MAPK pathway activation.



NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-kB pathway is a central regulator of the inflammatory response. **Dihydrocaffeic acid** can inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Logical Relationship of NF-kB Inhibition by **Dihydrocaffeic Acid**:



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